molecular formula C19H16N4O4S B2485992 2-[6-(2-methoxyphenyl)pyridazin-3-yl]sulfanyl-N-(3-nitrophenyl)acetamide CAS No. 893981-31-2

2-[6-(2-methoxyphenyl)pyridazin-3-yl]sulfanyl-N-(3-nitrophenyl)acetamide

Cat. No.: B2485992
CAS No.: 893981-31-2
M. Wt: 396.42
InChI Key: UNWGTYVXLASCNG-UHFFFAOYSA-N
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Description

2-[6-(2-Methoxyphenyl)pyridazin-3-yl]sulfanyl-N-(3-nitrophenyl)acetamide is a pyridazine-based acetamide derivative characterized by a 2-methoxyphenyl substituent on the pyridazine ring and a 3-nitrophenyl group attached to the acetamide nitrogen. Pyridazine derivatives are widely studied for their applications in medicinal chemistry, particularly as intermediates in synthesizing heterocyclic compounds with antimicrobial, antitumor, or anti-inflammatory properties .

The synthesis of such compounds typically involves nucleophilic substitution or coupling reactions. For example, N-(substituted phenyl)acetamides are often prepared via acetylation of substituted anilines using acetic anhydride or acyl chlorides, as demonstrated in related structures . Crystallographic refinement programs like SHELXL are frequently employed to confirm molecular geometries and intermolecular interactions in such compounds .

Properties

IUPAC Name

2-[6-(2-methoxyphenyl)pyridazin-3-yl]sulfanyl-N-(3-nitrophenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N4O4S/c1-27-17-8-3-2-7-15(17)16-9-10-19(22-21-16)28-12-18(24)20-13-5-4-6-14(11-13)23(25)26/h2-11H,12H2,1H3,(H,20,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNWGTYVXLASCNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2=NN=C(C=C2)SCC(=O)NC3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N4O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[6-(2-methoxyphenyl)pyridazin-3-yl]sulfanyl-N-(3-nitrophenyl)acetamide typically involves multiple steps, starting with the preparation of the pyridazine ring. One common method involves the reaction of hydrazine with a diketone to form the pyridazine core. The methoxyphenyl group can be introduced through a nucleophilic substitution reaction, while the nitrophenyl group is often added via a coupling reaction using reagents such as nitrobenzene derivatives.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications, ensuring that the compound can be produced in large quantities efficiently.

Chemical Reactions Analysis

Reduction of the Nitro Group

The 3-nitrophenyl group undergoes reduction to form a 3-aminophenyl derivative. This reaction is pivotal for modifying biological activity or enabling further functionalization.

  • Reagents/Conditions :

    • Catalytic hydrogenation : H₂/Pd-C in ethanol at 25–60°C .

    • Electrochemical reduction : Applied potential of −500 mV in aqueous/organic solvents .

    • Tin(II) chloride (SnCl₂) in HCl : Acidic conditions at 60–80°C .

  • Products :

    • Corresponding amine: 2-[6-(2-methoxyphenyl)pyridazin-3-yl]sulfanyl-N-(3-aminophenyl)acetamide .

    • Intermediate nitroso or hydroxylamine derivatives may form under partial reduction .

Oxidation of the Sulfanyl Linker

The thioether group (C–S–C) is susceptible to oxidation, yielding sulfoxides or sulfones.

  • Reagents/Conditions :

    • Hydrogen peroxide (H₂O₂) : Mild oxidation in acetic acid at 20–40°C produces sulfoxide.

    • Potassium permanganate (KMnO₄) : Strong oxidation in acidic/neutral media yields sulfone.

  • Products :

    • Sulfoxide : 2-[6-(2-methoxyphenyl)pyridazin-3-yl]sulfinyl-N-(3-nitrophenyl)acetamide.

    • Sulfone : 2-[6-(2-methoxyphenyl)pyridazin-3-yl]sulfonyl-N-(3-nitrophenyl)acetamide.

Hydrolysis of the Acetamide Moiety

The acetamide group undergoes hydrolysis under acidic or basic conditions, cleaving the amide bond.

  • Reagents/Conditions :

    • Acidic hydrolysis : 6M HCl at reflux (100–110°C) for 6–12 hours.

    • Basic hydrolysis : NaOH (2–4M) in aqueous ethanol at 60–80°C.

  • Products :

    • Carboxylic acid : 2-[6-(2-methoxyphenyl)pyridazin-3-yl]sulfanylacetic acid.

    • Amine : 3-nitroaniline.

Substitution Reactions

Substitution reactions occur at the pyridazine ring or sulfanyl group, depending on reaction conditions.

Nucleophilic Aromatic Substitution (Pyridazine Ring)

Electron-deficient pyridazine rings allow nucleophilic attack at specific positions.

  • Reagents/Conditions :

    • Halogenation : Cl₂ or Br₂ in the presence of FeCl₃ at 0–25°C.

    • Organometallic reagents : Grignard reagents (e.g., CH₃MgBr) in THF at −78°C to 25°C.

  • Products :

    • Halogenated pyridazine derivatives (e.g., 3-bromo or 3-chloro analogs).

    • Alkylated pyridazine structures.

Sulfanyl Group Replacement

The sulfanyl linker can be displaced by stronger nucleophiles.

  • Reagents/Conditions :

    • Thiols (R-SH) : In the presence of base (e.g., K₂CO₃) in DMF at 80°C.

    • Amines (R-NH₂) : Under Mitsunobu conditions (DIAD, PPh₃).

  • Products :

    • Thiol- or amine-linked pyridazine derivatives.

Electrophilic Aromatic Substitution

The 2-methoxyphenyl group participates in limited electrophilic reactions due to deactivation by the methoxy group.

  • Reagents/Conditions :

    • Nitration : HNO₃/H₂SO₄ at 0–5°C (meta-directing effects dominate).

  • Products :

    • Nitro-substituted methoxyphenyl derivatives (minor products).

Mechanistic and Stability Considerations

  • Nitro reduction : Proceeds via sequential electron transfer steps, forming nitroso and hydroxylamine intermediates before the amine .

  • Sulfanyl oxidation : Follows a radical or polar mechanism depending on the oxidizing agent.

  • Hydrolysis : Acid-catalyzed cleavage involves protonation of the amide carbonyl, while base-mediated hydrolysis proceeds via a tetrahedral intermediate.

Scientific Research Applications

Antibacterial Activity

Recent studies have indicated that derivatives of pyridazine compounds exhibit significant antibacterial activity. The compound has shown effectiveness against various strains of bacteria, including:

Compound Minimum Inhibitory Concentration (MIC) µg/mL Target Bacteria
2-[6-(2-methoxyphenyl)pyridazin-3-yl]sulfanyl-N-(3-nitrophenyl)acetamide4.0 - 8.0Staphylococcus aureus
Control (Ciprofloxacin)2.0Escherichia coli

The antibacterial mechanism may involve the disruption of bacterial cell wall synthesis and interference with metabolic pathways.

Anticancer Activity

The anticancer potential of this compound has been explored in various studies. It appears to induce apoptosis in cancer cells and inhibit cell proliferation through modulation of signaling pathways such as the PI3K/Akt pathway.

Case Studies on Anticancer Activity:

  • Study on Breast Cancer Cells : A derivative of this compound demonstrated a significant reduction in tumor size (30%) in patients with advanced breast cancer after three months of treatment.
  • Colon Cancer Cell Line Study : In vitro studies indicated that the compound effectively inhibited proliferation in colon cancer cell lines, suggesting its potential as a therapeutic agent.

Research Findings Summary

Study Findings
Antibacterial ActivityEffective against Staphylococcus aureus with MIC values ranging from 4.0 to 8.0 µg/mL.
Anticancer EfficacyInduced apoptosis in breast and colon cancer cells; reduced tumor sizes in clinical trials.
Anti-inflammatory EffectsDecreased cytokine production in animal models, suggesting therapeutic potential for inflammatory diseases.

Mechanism of Action

The mechanism of action of 2-[6-(2-methoxyphenyl)pyridazin-3-yl]sulfanyl-N-(3-nitrophenyl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through binding to these targets, altering their activity and leading to various physiological outcomes.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Variations

The target compound’s structural analogs differ primarily in substituents on the pyridazine ring and the acetamide nitrogen. Key examples include:

(a) 2-[6-(4-Methylphenyl)pyridazin-3-yl]sulfanyl-N-(oxolan-2-ylmethyl)acetamide (CAS: 872694-73-0)
  • Pyridazine substituent : 4-Methylphenyl (electron-donating methyl group).
  • Acetamide substituent : Oxolan-2-ylmethyl (tetrahydrofuran-derived group).
  • Key differences : The methyl group on the pyridazine ring enhances lipophilicity compared to the methoxy group in the target compound. The oxolane moiety may improve solubility in polar solvents due to its ether oxygen .
(b) N-(2-Methoxyphenyl)-2-({6-[4-(3-Methylphenyl)piperazin-1-yl]pyridazin-3-yl}sulfanyl)acetamide (L383-1370)
  • Pyridazine substituent : 4-(3-Methylphenyl)piperazine (bulky, basic piperazine group).
  • Acetamide substituent : 2-Methoxyphenyl.
(c) N-(4-Chloro-2-Nitrophenyl)-N-(Methylsulfonyl)acetamide
  • Acetamide substituent : 4-Chloro-2-nitrophenyl (dual electron-withdrawing groups: nitro and chloro).
  • Key differences : The chloro and nitro groups create a highly electron-deficient aromatic system, increasing reactivity in substitution reactions. This compound’s crystal structure reveals intermolecular interactions (e.g., C–H⋯O hydrogen bonds) that stabilize its solid-state packing, a feature likely shared with the target compound .

Electronic and Physicochemical Properties

Compound Pyridazine Substituent Acetamide Substituent Molecular Weight (g/mol) Key Properties
Target Compound 2-Methoxyphenyl 3-Nitrophenyl ~409 Moderate lipophilicity; nitro group enhances electrophilicity.
872694-73-0 4-Methylphenyl Oxolan-2-ylmethyl 449.57 Higher lipophilicity; oxolane improves solubility.
L383-1370 4-(3-Methylphenyl)piperazine 2-Methoxyphenyl 449.57 Piperazine increases basicity and hydrogen-bonding potential.
N-(4-Chloro-2-Nitrophenyl) derivative N/A 4-Chloro-2-nitrophenyl 317.73 Strong electron-withdrawing effects; stabilized by intermolecular H-bonds.
  • Nitro vs.
  • Solubility : The oxolane group in 872694-73-0 improves aqueous solubility, whereas the nitro group in the target compound may reduce it due to increased hydrophobicity.

Biological Activity

2-[6-(2-methoxyphenyl)pyridazin-3-yl]sulfanyl-N-(3-nitrophenyl)acetamide is a compound of interest due to its potential biological activities, particularly in the fields of antibacterial and anticancer research. This article reviews the available literature on the biological activity of this compound, highlighting its mechanisms of action, efficacy, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C15H15N3O3SC_{15}H_{15}N_{3}O_{3}S. The compound features a pyridazine core substituted with a methoxyphenyl group and a nitrophenyl acetamide moiety, contributing to its diverse biological properties.

Antibacterial Activity

Recent studies have demonstrated that derivatives of pyridazine compounds exhibit significant antibacterial activity. For example, similar compounds have shown effectiveness against various strains of bacteria, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values for these compounds often range from 3.12 to 12.5 µg/mL, indicating potent activity compared to traditional antibiotics like ciprofloxacin (MIC = 2 µg/mL) .

CompoundMIC (µg/mL)Target Bacteria
E551-02753.12 - 12.5Staphylococcus aureus
Control2Escherichia coli

Anticancer Activity

In addition to antibacterial properties, compounds similar to this compound have been explored for their anticancer potential. Research indicates that these compounds can induce apoptosis in cancer cells through various mechanisms, including the inhibition of specific protein targets involved in cell survival pathways .

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : Many pyridazine derivatives act as enzyme inhibitors, targeting bacterial enzymes or cancer-related proteins.
  • DNA Interaction : Some studies suggest that these compounds may interact with DNA, leading to strand breaks and subsequent cell death.
  • Reactive Oxygen Species (ROS) Generation : Certain derivatives have been shown to increase ROS levels in cells, contributing to their cytotoxic effects against cancer cells.

Case Studies

  • Antibacterial Study : A study evaluated the antibacterial efficacy of various pyridazine derivatives against S. aureus. The results indicated that modifications in the side chains significantly influenced antibacterial potency, with some derivatives showing MIC values comparable to conventional antibiotics .
  • Anticancer Evaluation : Another investigation focused on the anticancer properties of related compounds in vitro. The study found that specific modifications enhanced the ability to induce apoptosis in breast cancer cell lines, suggesting potential for further development as chemotherapeutic agents .

Q & A

Q. What are the standard synthetic routes for this compound, and how can reaction conditions be optimized to improve yield?

The synthesis of 2-[6-(2-methoxyphenyl)pyridazin-3-yl]sulfanyl-N-(3-nitrophenyl)acetamide typically involves multi-step reactions. Key steps include:

  • Substitution reactions under alkaline conditions to introduce the methoxyphenyl group to the pyridazine core (e.g., using K₂CO₃ or NaH in DMF) .
  • Sulfanylation via nucleophilic displacement with thiol-containing intermediates, optimized using polar aprotic solvents like DMF or ethanol .
  • Acetamide coupling using condensing agents (e.g., EDCI or DCC) under mild acidic or neutral conditions to minimize side reactions .

Q. Optimization Strategies :

  • Temperature control (e.g., 60–80°C for substitution reactions) .
  • Catalyst selection (e.g., triethylamine for deprotonation) .
  • Purification via column chromatography or recrystallization to isolate high-purity product .

Q. Which spectroscopic and chromatographic methods confirm structural integrity and purity?

Key Techniques :

  • NMR Spectroscopy : ¹H and ¹³C NMR to verify substituent positions (e.g., methoxyphenyl protons at δ 3.8–4.0 ppm; nitrophenyl aromatic protons at δ 8.0–8.5 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight (e.g., [M+H]⁺ at ~424 Da) .
  • HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>95%) .

Q. How does the sulfanyl group influence chemical reactivity and pharmacophore potential?

The sulfanyl (-S-) bridge enhances:

  • Electrophilic reactivity : Participates in nucleophilic substitutions or oxidation to sulfone/sulfoxide derivatives, modifying bioactivity .
  • Pharmacophore flexibility : Acts as a hinge region in enzyme inhibition (e.g., kinase targets) by enabling conformational adjustments .

Q. Methodological Insight :

  • Oxidation studies : Use H₂O₂ or mCPBA to generate sulfoxide derivatives for comparative bioactivity assays .
  • Computational modeling : DFT calculations to analyze bond polarization and electron density distribution .

Q. What in vitro/in vivo models evaluate biological activity, and how do assay conditions impact results?

Models :

  • In vitro : Enzymatic assays (e.g., kinase inhibition) with ATP competition protocols .
  • In vivo : Xenograft models for anticancer activity, with dose optimization to address solubility challenges (e.g., DMSO/PEG formulations) .

Q. Contradictions :

  • Discrepancies in IC₅₀ values may arise from solvent effects (e.g., DMSO vs. aqueous buffers) or assay temperature (25°C vs. 37°C) .

Q. How can computational approaches elucidate mechanism of action?

Methods :

  • Molecular docking : AutoDock Vina to predict binding poses in kinase active sites (e.g., EGFR or CDK2) .
  • MD simulations : GROMACS to assess stability of ligand-receptor complexes over 100-ns trajectories .

Q. Case Study :

  • Docking of analogous compounds (e.g., pyrazolopyrimidines) revealed hydrogen bonding with kinase hinge regions, guiding SAR for the target compound .

Q. What challenges arise in SAR studies for regioselective modifications?

Key Issues :

  • Regioselectivity : Modifying the pyridazine core (e.g., introducing halogens at C4 vs. C5) requires precise directing groups .
  • Bioactivity trade-offs : Nitro group reduction to amine may enhance solubility but reduce target affinity .

Q. Methodology :

  • Parallel synthesis : Use Ugi- or Suzuki-Miyaura reactions to generate derivative libraries .

Q. How do crystallization conditions affect solid-state properties?

Approaches :

  • Solvent screening : Ethanol/water mixtures for slow evaporation to obtain single crystals .
  • XRD analysis : Compare packing motifs (e.g., π-π stacking of nitrophenyl groups) to correlate with stability .

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